molecular formula C13H15ClF3N3O B15117097 N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B15117097
M. Wt: 321.72 g/mol
InChI Key: AFXOHWISHKBDRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with piperazine-1-carboxylic acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)piperazine-1-carboxamide
  • 4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
  • N-(3-chlorophenyl)-4-ethylpiperazine-1-carboxamide

Uniqueness

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of both the 3-chlorophenyl and 2,2,2-trifluoroethyl groups. These functional groups impart specific chemical and biological properties to the compound, distinguishing it from other similar compounds. The trifluoroethyl group, in particular, can enhance the compound’s stability and bioavailability.

Properties

Molecular Formula

C13H15ClF3N3O

Molecular Weight

321.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

InChI

InChI=1S/C13H15ClF3N3O/c14-10-2-1-3-11(8-10)18-12(21)20-6-4-19(5-7-20)9-13(15,16)17/h1-3,8H,4-7,9H2,(H,18,21)

InChI Key

AFXOHWISHKBDRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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